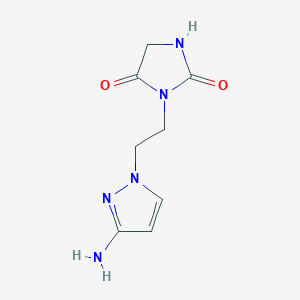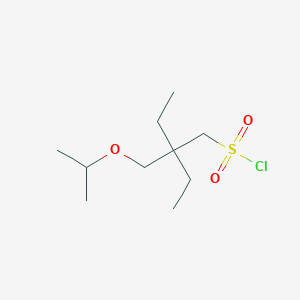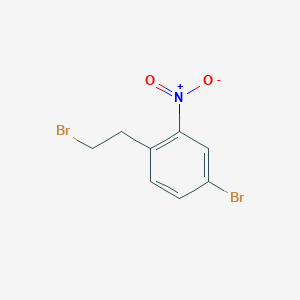![molecular formula C13H18N2O2 B13524215 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine is a chemical compound that features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety
Vorbereitungsmethoden
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin-5-ol and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like butanone.
Purification: The product is purified using column chromatography with a suitable eluent, such as a mixture of ethyl acetate and petroleum ether.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Wissenschaftliche Forschungsanwendungen
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound acts as a partial agonist at 5-HT1 and 5-HT2C receptors, making it a potential candidate for the development of drugs targeting these receptors.
Biological Studies: It is used in studies related to neurotransmitter modulation and behavior, particularly in the context of antiaggressive behavior.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine involves its interaction with serotonin receptors. It acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, leading to the modulation of serotonin levels in the brain. This interaction results in various physiological effects, including reduced aggression and altered neurotransmitter levels .
Vergleich Mit ähnlichen Verbindungen
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine can be compared with other similar compounds, such as:
Eltoprazine: Another piperazine derivative that acts as a 5-HT1A/1B receptor agonist.
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: A related compound with similar structural features but different functional groups.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)piperazine |
InChI |
InChI=1S/C13H18N2O2/c1-2-11(10-15-6-4-14-5-7-15)13-12(3-1)16-8-9-17-13/h1-3,14H,4-10H2 |
InChI-Schlüssel |
JYJGBZCNPXLNMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C3C(=CC=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)



![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)

![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)


